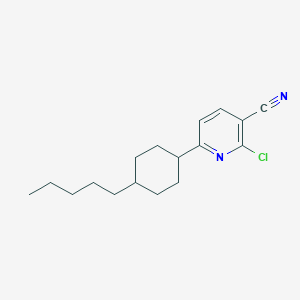
2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile is an organic compound with the molecular formula C17H23ClN2 It is a derivative of nicotinonitrile, characterized by the presence of a chloro group at the 2-position and a 4-pentylcyclohexyl group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with nicotinonitrile as the core structure.
Cyclohexylation: The 4-pentylcyclohexyl group is introduced through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes:
Reaction Setup: Dissolving nicotinonitrile in an organic solvent and adding thionyl chloride dropwise at a controlled temperature.
Cyclohexylation: Adding the alkyl halide and Lewis acid catalyst to the reaction mixture and maintaining the temperature to ensure complete reaction.
Purification: The crude product is purified through recrystallization or chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the pyridine ring.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted derivatives, amides, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with cellular receptors, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic processes.
Gene Expression: Altering gene expression and protein synthesis, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethylnicotinonitrile: Similar structure with chloro and methyl groups at different positions.
2-Chloro-6-methylnicotinonitrile: Contains a methyl group instead of the 4-pentylcyclohexyl group.
2-Chloro-3-cyanopyridine: A simpler structure with only a chloro and nitrile group.
Uniqueness
2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile is unique due to the presence of the bulky 4-pentylcyclohexyl group, which imparts distinct chemical and physical properties. This structural feature may enhance its biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C17H23ClN2 |
|---|---|
Molecular Weight |
290.8g/mol |
IUPAC Name |
2-chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H23ClN2/c1-2-3-4-5-13-6-8-14(9-7-13)16-11-10-15(12-19)17(18)20-16/h10-11,13-14H,2-9H2,1H3 |
InChI Key |
XRJGSZOFDYHPIL-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCC(CC1)C2=NC(=C(C=C2)C#N)Cl |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-[(4-phenoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B412353.png)
![(2E,5Z)-2-[3-(3-bromoanilino)-5-oxo-1-phenylpyrazol-4-ylidene]-3-methyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B412357.png)

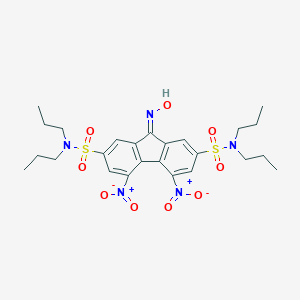
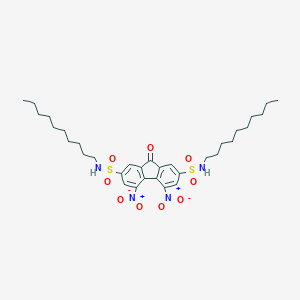
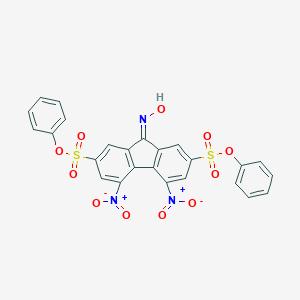
![Methyl 4-(6-{[4-(dodecyloxy)phenyl]ethynyl}-2-hydroxy-1-naphthyl)-3-hydroxy-2-naphthoate](/img/structure/B412367.png)
![4-{[(4'-{[4-(Benzoyloxy)benzylidene]amino}-2,2'-dimethyl[1,1'-biphenyl]-4-yl)imino]methyl}phenyl benzoate](/img/structure/B412368.png)
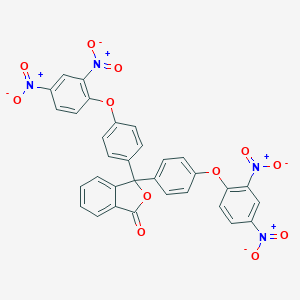
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(6-{[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]amino}hexyl)amino]carbonyl}vinyl)benzamide](/img/structure/B412370.png)
![4-{1-[4-(2-Furoyloxy)phenyl]-3-oxo-1,3-dihydro-2-benzofuran-1-yl}phenyl 2-furoate](/img/structure/B412372.png)
![1-[4-chloro-3-[[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]amino]phenyl]-3-[(E)-hexadec-5-enyl]pyrrolidine-2,5-dione](/img/structure/B412373.png)
methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate](/img/structure/B412374.png)
![3,8,13-triiodo-4,9,14-triphenyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene](/img/structure/B412376.png)
